Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a coordination compound with the chemical formula CHAuClP. It features a gold(I) center coordinated to a chloro ligand and a bidentate phosphine ligand derived from di-t-butylphosphine, which is attached to a biphenyl moiety. This compound is notable for its unique structural arrangement, which enhances its reactivity and potential applications in various
Chloro[2-(di-tert-butylphosphino)biphenyl]gold(I) is being investigated as a catalyst for various organic transformations. Its bulky di-tert-butylphosphine group can provide steric and electronic properties that influence reaction rates and selectivities PubChem: ).
Research explores the use of Chloro[2-(di-tert-butylphosphino)biphenyl]gold(I) in the development of new functional materials. For instance, it can be used as a precursor for gold nanoparticles with specific size and surface properties ScienceDirect: .
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) can be synthesized through several methods, typically involving:
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) has several applications in:
Interaction studies involving Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) focus on its reactivity with different substrates and ligands. These studies help understand how the compound behaves in various chemical environments and its potential as a catalyst. Understanding these interactions is crucial for optimizing its use in synthetic applications.
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) shares similarities with other gold(I) complexes but stands out due to its specific ligand architecture and reactivity profile. Here are some similar compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| Chloro[(1,1'-biphenyl-2-yl)di-tert-butylphosphine]gold(I) | CHAuClP | Similar phosphine ligand; used in similar catalytic processes |
| Tris[(di-tert-butylphosphino)methyl]gold(I) | CHAu | More sterically hindered; different reactivity due to additional ligands |
| Chloro[bis(phenyl)(di-tert-butylphosphine)]gold(I) | CHAuClP | Features phenyl groups; differing electronic properties affecting reactivity |
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)'s unique combination of steric hindrance from the di-t-butyl groups and the biphenyl moiety allows it to exhibit distinct catalytic properties compared to these similar compounds.